molecular formula C11H11N5O3S2 B13433661 Urothion CAS No. 17801-77-3

Urothion

Cat. No.: B13433661
CAS No.: 17801-77-3
M. Wt: 325.4 g/mol
InChI Key: RPUOVNROVSNPBD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Urothion involves asymmetric syntheses of model compounds such as 2-[(1R)-1,2-dihydroxyethyl]thieno[2,3-b]quinoxaline and 2-[(1S)-1,2-dihydroxyethyl]thieno[2,3-b]quinoxaline These syntheses are typically carried out under controlled laboratory conditions, involving specific reagents and catalysts to achieve the desired stereochemistry

Chemical Reactions Analysis

Urothion undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different pterin derivatives .

Scientific Research Applications

Urothion has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the properties and reactions of pterins. In biology, this compound is studied for its role in metabolic pathways and its presence in human urine . In medicine, research on this compound focuses on its potential therapeutic applications and its involvement in various biochemical processes.

Mechanism of Action

The mechanism of action of Urothion involves its interaction with specific molecular targets and pathways. As a pterin derivative, this compound may participate in redox reactions and act as a cofactor in enzymatic processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to play a role in cellular metabolism and signaling .

Comparison with Similar Compounds

Urothion is similar to other pterin derivatives, such as biopterin and neopterin. These compounds share a common pteridine ring structure but differ in their functional groups and biological activities. This compound is unique due to its specific structure and the presence of sulfur atoms, which distinguishes it from other pterins

Properties

CAS No.

17801-77-3

Molecular Formula

C11H11N5O3S2

Molecular Weight

325.4 g/mol

IUPAC Name

2-amino-7-(1,2-dihydroxyethyl)-6-methylsulfanyl-3H-thieno[3,2-g]pteridin-4-one

InChI

InChI=1S/C11H11N5O3S2/c1-20-7-4-10(21-6(7)3(18)2-17)14-8-5(13-4)9(19)16-11(12)15-8/h3,17-18H,2H2,1H3,(H3,12,14,15,16,19)

InChI Key

RPUOVNROVSNPBD-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(SC2=C1N=C3C(=O)NC(=NC3=N2)N)C(CO)O

melting_point

> 360 °C

physical_description

Solid

solubility

0.1 mg/mL at pH 6.6

Origin of Product

United States

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